molecular formula C7H11F2N B13535887 1,1-Difluorospiro[2.4]heptan-5-amine

1,1-Difluorospiro[2.4]heptan-5-amine

Katalognummer: B13535887
Molekulargewicht: 147.17 g/mol
InChI-Schlüssel: IETTUUGZJRUQRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Difluorospiro[24]heptan-5-amine is a chemical compound characterized by its unique spirocyclic structure, which includes a seven-membered ring with two fluorine atoms and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-difluorospiro[2.4]heptan-5-amine typically involves the introduction of fluorine atoms into a spirocyclic precursor. One common method includes the reaction of a spirocyclic ketone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle fluorinating agents and other reactive intermediates.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1-Difluorospiro[2.4]heptan-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro compounds, while reduction may produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

1,1-Difluorospiro[2.4]heptan-5-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Wirkmechanismus

The mechanism of action of 1,1-difluorospiro[2.4]heptan-5-amine involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    1,1-Difluorospiro[2.4]heptane: A structurally similar compound without the amine group.

    1,1-Difluorospiro[2.4]heptan-5-ol: A compound with a hydroxyl group instead of an amine group.

    1,1-Difluorospiro[2.4]heptan-5-thiol: A compound with a thiol group instead of an amine group.

Uniqueness: 1,1-Difluorospiro[2.4]heptan-5-amine is unique due to the presence of both fluorine atoms and an amine group within a spirocyclic structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C7H11F2N

Molekulargewicht

147.17 g/mol

IUPAC-Name

2,2-difluorospiro[2.4]heptan-6-amine

InChI

InChI=1S/C7H11F2N/c8-7(9)4-6(7)2-1-5(10)3-6/h5H,1-4,10H2

InChI-Schlüssel

IETTUUGZJRUQRN-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CC1N)CC2(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.